molecular formula C20H25N7 B2359812 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(pyridin-2-yl)methyl]-1,4-diazepane CAS No. 2310205-76-4

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(pyridin-2-yl)methyl]-1,4-diazepane

Cat. No.: B2359812
CAS No.: 2310205-76-4
M. Wt: 363.469
InChI Key: QQFOLAAMNFUJBQ-UHFFFAOYSA-N
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Description

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(pyridin-2-yl)methyl]-1,4-diazepane is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, which includes a cyclobutyl group, a pyridin-2-ylmethyl group, and a diazepan-1-yl group, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

The synthesis of 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(pyridin-2-yl)methyl]-1,4-diazepane typically involves multiple steps, including the formation of the triazolopyridazine core and the subsequent introduction of the cyclobutyl and diazepan-1-yl groups. . Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(pyridin-2-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the triazolopyridazine core are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(pyridin-2-yl)methyl]-1,4-diazepane has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(pyridin-2-yl)methyl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(pyridin-2-yl)methyl]-1,4-diazepane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other related compounds.

Properties

IUPAC Name

3-cyclobutyl-6-[4-(pyridin-2-ylmethyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7/c1-2-10-21-17(7-1)15-25-11-4-12-26(14-13-25)19-9-8-18-22-23-20(27(18)24-19)16-5-3-6-16/h1-2,7-10,16H,3-6,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFOLAAMNFUJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C3N2N=C(C=C3)N4CCCN(CC4)CC5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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